5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound characterized by an oxadiazole ring that is substituted with a bromophenyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the bromophenyl substituent. The bromine atom enhances the compound's reactivity and biological activity, making it a valuable intermediate in organic synthesis and a subject of interest in various scientific studies.
This compound falls under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one allows for modifications that can lead to compounds with improved efficacy in pharmacological applications .
The synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common synthetic route includes the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the oxadiazole ring.
This method can be optimized for industrial production by employing continuous flow reactors to enhance yield and purity .
The molecular formula for 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one is C_9H_7BrN_2O. The structure consists of:
The presence of the bromine atom at the 3-position of the phenyl ring introduces significant electronic effects that influence both reactivity and interaction with biological targets .
5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo several types of chemical reactions:
These reactions enable further derivatization of the compound, expanding its potential applications.
The mechanism of action for 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding affinity to these targets, which may lead to inhibition or activation of various biological pathways. The stability conferred by the oxadiazole ring allows it to participate effectively in biochemical reactions .
5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications within pharmaceuticals and materials science fields.
The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle that has evolved into a privileged scaffold in rational drug design. Its planar, electron-deficient aromatic structure exhibits exceptional metabolic stability against enzymatic degradation, addressing a key limitation of many bioactive molecules [1] [6]. This stability arises from the ring’s resistance to oxidative metabolism while maintaining sufficient aqueous solubility for bioavailability. The 1,3,4-oxadiazole functions as a versatile bioisostere, effectively mimicking carboxylic acid, ester, or amide functionalities without the susceptibility to hydrolytic cleavage [1] [3]. This property enables the optimization of pharmacokinetic profiles while retaining target engagement.
The hydrogen-bonding capacity of the ring nitrogen atoms facilitates critical interactions with biological targets. This feature, combined with the scaffold’s ability to act as a linking spacer, allows optimal three-dimensional positioning of pharmacophoric groups within enzyme active sites or receptor pockets [6] [7]. Clinically validated drugs incorporating this motif include the antiretroviral agent Raltegravir® (HIV integrase inhibitor) and the anticancer compound Zibotentan® (endothelin A receptor antagonist) [1]. The versatility of this core is further evidenced by its presence in compounds exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, antidiabetic, and neuropharmacological activities [1] [3] [6].
Table 1: Pharmacological Advantages of the 1,3,4-Oxadiazole Core
Property | Medicinal Chemistry Impact | Representative Activity |
---|---|---|
Aromatic Character | Enhanced binding to biological targets via π-π stacking | Anticancer (EGFR inhibition) [3] |
Hydrogen Bonding | Facilitates specific interactions with enzymes/receptors | MAO-B inhibition (IC₅₀ = 0.039 µM) [7] |
Metabolic Stability | Resistance to oxidative and hydrolytic degradation | Extended half-life of antimicrobial agents [1] |
Bioisosterism | Replaces labile groups (esters/carboxylic acids) | Improved oral bioavailability [6] |
Brominated aryl substituents, particularly at the 5-position of the 1,3,4-oxadiazole ring, confer distinct advantages in drug design. The bromine atom acts as a versatile structural modifier through multiple mechanisms. Its substantial atomic volume and hydrophobicity enhance van der Waals interactions with hydrophobic enzyme pockets, significantly improving binding affinity [3]. This effect is exemplified in anticancer compounds where 3-bromophenyl-substituted oxadiazoles exhibit IC₅₀ values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cell lines, surpassing non-halogenated analogs [3].
The electron-withdrawing nature of bromine modulates the electron density of the oxadiazole ring, influencing its hydrogen-bond accepting capacity and dipole moment. This electronic perturbation can enhance interactions with target proteins, as observed in α-glucosidase inhibitors where brominated derivatives demonstrate >100-fold increased potency (IC₅₀ = 0.30 µM) compared to the standard drug Acarbose (IC₅₀ = 38.45 µM) [3]. Furthermore, the C-Br bond serves as a synthetic handle for further structural diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling efficient exploration of structure-activity relationships [1] [6]. Bromine’s role in promoting lipophilicity (measured as log P) facilitates membrane permeation, a critical factor for central nervous system (CNS)-targeting agents like MAO-B inhibitors [7].
Table 2: Impact of Bromine Substitution on Pharmacological Activities of 1,3,4-Oxadiazoles
Bromine Position | Target Activity | Potency Enhancement | Mechanistic Influence |
---|---|---|---|
Para (C4) | Anticancer (Thymidylate Synthase) | IC₅₀ = 2.52 µM vs Pemetrexed 6.75 µM [3] | Enhanced hydrophobic pocket binding |
Meta (C3) | α-Glucosidase Inhibition | IC₅₀ = 0.30 µM vs Acarbose 38.45 µM [3] | Electronic effects on oxadiazole resonance |
Ortho (C2) | Antibacterial (S. aureus) | Zone of inhibition increase ≥40% [4] | Steric shielding of metabolically labile sites |
Despite extensive research on 2,5-disubstituted 1,3,4-oxadiazoles, the specific derivative 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one remains underexplored. This compound features a lactam-like oxadiazolone ring (2(3H)-one) instead of the conventional thiol or alkylated heterocycle, introducing unique hydrogen-bonding capabilities and altered electronic distribution [2]. Current literature extensively covers synthetic approaches to 2-amino-1,3,4-oxadiazoles and 2-thiol derivatives [1], but methodologies for the oxadiazolone subclass—particularly those with meta-brominated aryl groups—require optimization for efficiency and scalability.
Pharmacological characterization of this specific compound represents a significant knowledge gap. While structurally related brominated oxadiazoles show promising anticancer, antimicrobial, and enzyme inhibitory activities [3] [4], empirical data on 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one is absent from major pharmacological studies. Its potential for multi-target activity remains unexplored, especially given the demonstrated utility of oxadiazolones in targeting neurodegenerative enzymes (e.g., MAO-B) and cancer-related kinases (e.g., EGFR) [3] [7]. Additionally, the compound’s physicochemical properties—including solubility, log P, and metabolic stability—have not been systematically investigated, though computational predictions suggest enhanced blood-brain barrier permeability compared to carboxylic acid bioisosteres [6].
Research objectives should prioritize:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1